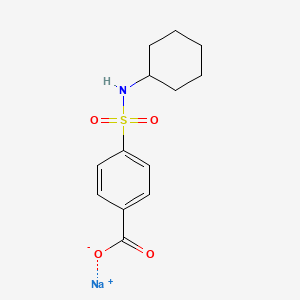

NSC23005 sodium

Beschreibung

Eigenschaften

IUPAC Name |

sodium;4-(cyclohexylsulfamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S.Na/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11;/h6-9,11,14H,1-5H2,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHFBDVMTRIQMW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking Hematopoietic Stem Cell Expansion: A Technical Guide to the Mechanism of Action of NSC23005

For Immediate Release

LA JOLLA, CA — In the landscape of regenerative medicine and oncology, the ability to control the proliferation of hematopoietic stem cells (HSCs) is of paramount importance. A significant advancement in this area is the identification of NSC23005, a potent small molecule inhibitor of the cyclin-dependent kinase inhibitor p18INK4C. This technical guide provides an in-depth analysis of the mechanism of action of NSC23005, tailored for researchers, scientists, and drug development professionals. We will delve into the core signaling pathways, present quantitative data, and detail the experimental protocols that underpin our current understanding of this promising compound.

Core Mechanism of Action: Inhibition of p18INK4C

NSC23005 functions as a specific inhibitor of p18INK4C (also known as INK4C or CDKN2C), a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. The primary role of p18INK4C is to negatively regulate cell cycle progression, specifically at the G1-S transition. It achieves this by binding to and inhibiting the activity of CDK4 and CDK6.

The canonical pathway involves the formation of a complex between cyclin D and CDK4/6. This complex then phosphorylates the Retinoblastoma protein (Rb), leading to its inactivation. In its hypophosphorylated, active state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. When Rb is hyperphosphorylated by the cyclin D-CDK4/6 complex, it releases E2F, allowing the transcription of target genes and progression through the cell cycle.

By inhibiting p18INK4C, NSC23005 prevents the suppression of CDK4/6. This leads to an increase in the formation of active cyclin D-CDK4/6 complexes, subsequent hyperphosphorylation of Rb, and release of E2F, thereby promoting entry into the S-phase and cell division. This targeted action on a key negative regulator of HSC self-renewal is what drives the potent expansion of these cells.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for NSC23005 (referred to as compound 40 in the primary literature) and its analogues.

| Compound | Target | Assay | Result | Reference |

| NSC23005 (Compound 40) | p18INK4C | Murine HSC Expansion | ED50 = 5.21 nM | [1] |

| XIE18-6 (Lead Compound) | p18INK4C | Murine HSC Expansion | ED50 = ~500 nM | [1] |

| P18IN003 | p18INK4C | In vitro CDK6 kinase assay | >70% inhibition of GST-p18 activity at 100 ng | [3] |

| P18IN011 | p18INK4C | In vitro CDK6 kinase assay | >70% inhibition of GST-p18 activity at 100 ng | [3] |

Signaling Pathway Diagram

Experimental Protocols

In Silico 3D Screening

The identification of the initial p18INK4C small molecule inhibitors was achieved through a structure-based in silico screening approach.

-

Protein Structure Preparation : 3D structures of p18INK4C were modeled based on its X-ray crystal structures, both in its free form and in complex with CDK6.

-

Virtual Screening : A library of chemical compounds was screened against the prepared p18INK4C structures using molecular docking software. The screening focused on identifying compounds that could potentially disrupt the p18INK4C-CDK6 interaction.

-

Hit Selection : The top-ranking compounds based on their predicted binding affinities and interaction patterns with key residues in p18INK4C were selected for further experimental validation.

In Vitro CDK6 Kinase Activity Assay

To confirm that the identified compounds inhibit p18INK4C's function, an in vitro CDK6 kinase assay was performed. This assay measures the ability of p18INK4C to inhibit CDK6-mediated phosphorylation of a substrate, and how this is affected by the presence of an inhibitor.

-

Reagents :

-

Recombinant GST-p18INK4C

-

Recombinant CDK6/Cyclin D complex

-

GST-Rb (Retinoblastoma protein fragment) as the substrate

-

[γ-32P]ATP

-

Test compounds (e.g., NSC23005) dissolved in DMSO

-

-

Procedure : a. GST-p18INK4C was pre-incubated with the test compound or DMSO (as a control) for a specified period. b. The CDK6/Cyclin D complex was then added to the mixture. c. The kinase reaction was initiated by the addition of GST-Rb and [γ-32P]ATP. d. The reaction was allowed to proceed at 30°C for a defined time. e. The reaction was stopped, and the mixture was spotted onto a polyvinylidene difluoride (PVDF) membrane. f. The membrane was washed to remove unincorporated [γ-32P]ATP. g. The amount of 32P incorporated into the GST-Rb substrate was quantified using a scintillation counter.

-

Analysis : A reduction in the inhibition of CDK6 activity by p18INK4C in the presence of the test compound, compared to the DMSO control, indicates that the compound is an inhibitor of p18INK4C.

Ex Vivo Hematopoietic Stem Cell Expansion

The biological activity of NSC23005 was primarily assessed by its ability to promote the ex vivo expansion of hematopoietic stem cells.

-

HSC Isolation :

-

For murine HSCs, bone marrow cells were harvested from C57BL/6 mice. Lineage-negative (Lin-) cells were enriched using a lineage cell depletion kit. Subsequently, LSK (Lin-Sca-1+c-Kit+) cells were isolated by fluorescence-activated cell sorting (FACS).

-

For human HSCs, CD34+ cells were isolated from umbilical cord blood using magnetic-activated cell sorting (MACS).

-

-

Cell Culture :

-

Isolated HSCs were cultured in a serum-free medium supplemented with a cytokine cocktail (e.g., SCF, TPO, Flt3-L, IL-6).

-

NSC23005, dissolved in DMSO, was added to the culture medium at various concentrations. A DMSO-only control was run in parallel.

-

Cells were incubated at 37°C in a humidified atmosphere with 5% CO2.

-

-

Expansion Analysis :

-

After a defined culture period (e.g., 7-10 days), the total number of viable cells and the number of HSCs (identified by specific cell surface markers using flow cytometry) were quantified.

-

The fold-expansion of HSCs was calculated by dividing the final number of HSCs by the initial number of seeded HSCs.

-

-

ED50 Determination : The half-maximal effective dose (ED50) was determined by plotting the fold-expansion of HSCs against the concentration of NSC23005 and fitting the data to a dose-response curve. For NSC23005, this was determined to be 5.21 nM for murine HSC expansion.[1]

Concluding Remarks

NSC23005 represents a significant step forward in the quest for effective ex vivo expansion of hematopoietic stem cells. Its potent and specific inhibition of p18INK4C provides a clear and actionable mechanism for promoting HSC self-renewal. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research and development in this area. The ability to robustly expand HSCs has profound implications for bone marrow transplantation, gene therapy, and our fundamental understanding of hematopoiesis. Future work will likely focus on optimizing culture conditions, exploring the long-term functionality of expanded HSCs in vivo, and progressing towards clinical applications.

References

- 1. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors targeting INK4 protein p18(INK4C) enhance ex vivo expansion of haematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors targeting INK4 protein p18INK4C enhance ex vivo expansion of haematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of NSC23005 Sodium: A Novel p18INK4C Inhibitor for Hematopoietic Stem Cell Expansion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hematopoietic stem cells (HSCs) are foundational to regenerative medicine, yet their clinical application is often hampered by an inability to achieve sufficient ex vivo expansion. A promising strategy to overcome this limitation is the targeted inhibition of negative cell cycle regulators. This technical guide details the discovery, synthesis, and mechanism of action of NSC23005 sodium, a potent and specific small-molecule inhibitor of p18INK4C (p18). By inhibiting p18, this compound promotes the proliferation of both murine and human HSCs, offering a valuable chemical tool for stem cell research and a potential therapeutic agent for enhancing HSC transplantation efficacy. This document provides comprehensive data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Discovery of NSC23005

NSC23005 was identified through a sophisticated in silico screening process aimed at discovering novel inhibitors of the cyclin-dependent kinase inhibitor p18INK4C. The discovery, led by Xie et al., was based on the three-dimensional structure of p18.[1] A lead inhibitor was identified and subsequently optimized through structure-activity relationship (SAR) studies, which involved the synthesis and evaluation of a series of analogs.[1] Among these, compound 40 , later identified as NSC23005, demonstrated the most potent bioactivity in promoting HSC expansion.[1]

Chemical and Physical Properties

This compound is the sodium salt of 4-((cyclohexylamino)sulfonyl)benzoic acid. Its properties are summarized in the table below.

| Property | Value |

| Chemical Name | 4-((cyclohexylamino)sulfonyl)benzoic acid sodium salt |

| Synonyms | This compound, p18-IN-40 |

| Molecular Formula | C₁₃H₁₆NNaO₄S |

| Molecular Weight | 305.33 g/mol |

| CAS Number | 1796596-46-7 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | Soluble in water and DMSO |

| Storage | Store at -20°C |

Synthesis of this compound

While the primary literature from Xie et al. focuses on the structure-activity relationship of a series of analogs, a specific, detailed synthesis protocol for this compound is not provided.[1] However, based on established methods for the synthesis of N-substituted 4-sulfamoylbenzoic acids, a plausible synthetic route is outlined below. This proposed synthesis involves two main steps: the formation of the sulfonamide from 4-(chlorosulfonyl)benzoic acid and cyclohexylamine, followed by conversion to the sodium salt.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-((cyclohexylamino)sulfonyl)benzoic acid

-

To a stirred solution of cyclohexylamine (1.1 equivalents) and a suitable base such as triethylamine (1.5 equivalents) in a chlorinated solvent like dichloromethane at 0°C, add a solution of 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with 1N HCl and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-((cyclohexylamino)sulfonyl)benzoic acid by recrystallization or column chromatography.

Step 2: Formation of this compound

-

Dissolve the purified 4-((cyclohexylamino)sulfonyl)benzoic acid in a suitable solvent such as ethanol.

-

Add one molar equivalent of sodium hydroxide or sodium ethoxide solution dropwise while stirring.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

-

The final product can be further purified by recrystallization if necessary.

Biological Activity and Mechanism of Action

NSC23005 is a potent inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1] In the cell cycle, p18INK4C specifically binds to and inhibits CDK4 and CDK6, thereby preventing the formation of active Cyclin D-CDK4/6 complexes. These complexes are crucial for the phosphorylation of the retinoblastoma protein (Rb), a key step in the G1-S phase transition.

By inhibiting p18INK4C, NSC23005 prevents the suppression of CDK4/6 activity. This leads to the hyperphosphorylation of Rb, which in turn releases the E2F transcription factor. E2F then activates the transcription of genes required for DNA synthesis and cell cycle progression, ultimately promoting cell division and proliferation. In the context of hematopoietic stem cells, this mechanism effectively stimulates their expansion.[1]

Signaling Pathway Diagram

Caption: Mechanism of NSC23005 in promoting cell proliferation.

Quantitative Data

The following table summarizes the key quantitative data for NSC23005 from the study by Xie et al.[1]

| Parameter | Cell Type | Value |

| ED₅₀ (HSC Expansion) | Murine HSCs | 5.21 nM |

| Effect on Proliferation | Leukemia cells | No significant effect |

| Cytotoxicity | 32D cells and HSCs | Not significant |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of NSC23005.

Murine Hematopoietic Stem Cell Isolation

-

Euthanize C57BL/6 mice according to institutional guidelines.

-

Dissect femurs and tibias and clean them of excess muscle tissue.

-

Flush the bone marrow from the bones using a 25-gauge needle and syringe filled with phosphate-buffered saline (PBS) supplemented with 2% fetal bovine serum (FBS).

-

Create a single-cell suspension by gently passing the bone marrow through the syringe needle several times.

-

Filter the cell suspension through a 40-µm cell strainer to remove any clumps.

-

Lyse red blood cells using a suitable lysis buffer (e.g., ACK lysis buffer).

-

Wash the cells with PBS containing 2% FBS and resuspend in the appropriate buffer for cell sorting.

-

Isolate the LSK (Lin⁻Sca-1⁺c-Kit⁺) cell population, which is enriched for HSCs, using fluorescence-activated cell sorting (FACS).

In Vitro HSC Expansion Assay

-

Prepare a serum-free culture medium supplemented with appropriate cytokines (e.g., stem cell factor (SCF) and thrombopoietin (TPO)).

-

Plate the isolated murine LSK cells at a low density (e.g., 1 cell per well) in 96-well plates.

-

Add this compound at various concentrations to the culture medium. A vehicle control (e.g., DMSO) should be included.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

After a defined culture period (e.g., 7-10 days), count the number of cells in each well to determine the extent of proliferation.

-

Calculate the ED₅₀ value, which is the concentration of NSC23005 that results in 50% of the maximal increase in cell number.

Experimental Workflow Diagram

Caption: Workflow for HSC isolation and ex vivo expansion assay.

Conclusion

This compound is a novel and potent small-molecule inhibitor of p18INK4C that effectively promotes the ex vivo expansion of hematopoietic stem cells. Its discovery through in silico screening and subsequent chemical optimization highlights a successful drug discovery paradigm. The detailed mechanism of action, involving the derepression of the CDK4/6-Rb pathway, provides a clear rationale for its pro-proliferative effects on HSCs. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of stem cell biology, hematology, and drug development. Further investigation into the therapeutic potential of this compound is warranted to translate these promising preclinical findings into clinical applications for improving HSC-based therapies.

References

The Impact of NSC23005 on Hematopoietic Stem Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of NSC23005, a small molecule inhibitor of p18INK4C, on the cell cycle of hematopoietic stem cells (HSCs). Understanding the mechanisms by which NSC23005 promotes HSC expansion is critical for its potential therapeutic applications in areas such as bone marrow transplantation and gene therapy. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Data Summary

NSC23005 has been demonstrated to be a potent promoter of both murine and human HSC expansion ex vivo. The primary mechanism is through the inhibition of the cyclin-dependent kinase inhibitor p18INK4C, which leads to an increase in HSC self-renewal.

| Parameter | Species | Cell Type | Treatment | Result | Reference |

| Potency (ED50) | Murine | Hematopoietic Stem Cells (LSK) | NSC23005 (Compound 40) | 5.21 nM | [1] |

| Cell Expansion | Murine | Lineage-Sca-1+c-Kit+ (LSK) cells | 10 nM NSC23005 for 7 days | ~15-fold increase in total cells | [1] |

| Cell Expansion | Human | CD34+ umbilical cord blood cells | 10 nM NSC23005 for 7 days | ~10-fold increase in total cells | [1] |

| Long-Term Culture-Initiating Cell (LTC-IC) Frequency | Human | CD34+ cells | 005A (a sulfamoyl benzoate derivative p18 inhibitor) | Increased frequency of LTC-ICs | [2][3] |

| Colony-Forming Unit (CFU) Assay | Human | CD34+ cells | 005A | Increase in long-term colony-forming cells | [2][3] |

| In Vivo Reconstitution | Human | CD34+ cells treated with 005A | Transplantation into immunocompromised mice | Capable of reconstituting human hematopoiesis for at least 4 months (primary and secondary recipients) | [2][3] |

Core Signaling Pathway

NSC23005 functions by inhibiting p18INK4C, a negative regulator of the cell cycle. By blocking p18INK4C, NSC23005 allows for the activation of cyclin-dependent kinases 4 and 6 (CDK4/6), which in turn phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, enabling the transcription of genes required for the G1 to S phase transition, thereby promoting cell cycle progression and proliferation. Furthermore, inhibition of p18INK4C by a similar small molecule (005A) has been shown to activate the Notch signaling pathway and increase the expression of the transcription factor HoxB4, both of which are crucial for HSC self-renewal.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of NSC23005 on hematopoietic stem cells, based on published research.[1][3]

Hematopoietic Stem Cell Isolation and Culture

A standardized workflow is crucial for obtaining reliable and reproducible results in HSC research.

Protocol:

-

Source Material: Obtain bone marrow from mice or human umbilical cord blood.

-

Mononuclear Cell (MNC) Isolation: Isolate MNCs using density gradient centrifugation (e.g., Ficoll-Paque).

-

HSC Enrichment: Enrich for CD34+ cells (human) or c-Kit+ cells (murine) using magnetic-activated cell sorting (MACS).

-

HSC Sorting: Further purify the HSC population using fluorescence-activated cell sorting (FACS). For murine HSCs, sort for the Lineage-Sca-1+c-Kit+ (LSK) population. For human HSCs, sort for the CD34+CD38- population.

-

Cell Culture: Culture the sorted HSCs in a suitable serum-free medium supplemented with a cytokine cocktail (e.g., Stem Cell Factor (SCF), Thrombopoietin (TPO), and Flt3-ligand) and varying concentrations of NSC23005 or a vehicle control (DMSO).

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired period (e.g., 7 days).

Cell Cycle Analysis by Flow Cytometry

Protocol:

-

Cell Harvest: Harvest the cultured HSCs after the treatment period.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.

-

Staining: Wash the cells with PBS and then resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Colony-Forming Unit (CFU) Assay

Protocol:

-

Cell Plating: Plate the treated and control HSCs in a methylcellulose-based medium containing a cocktail of cytokines that support the growth and differentiation of various hematopoietic lineages (e.g., erythropoietin, GM-CSF, G-CSF, IL-3, IL-6, SCF).

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

-

Colony Counting: Score the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology under a microscope. This assay provides information on the differentiation potential of the expanded HSCs.

In Vivo Transplantation Assay

Protocol:

-

Recipient Preparation: Prepare recipient mice by administering a myeloablative dose of radiation to eliminate their native hematopoietic system.

-

Cell Injection: Inject a defined number of treated or control HSCs, along with a known number of competitor bone marrow cells from a congenic mouse strain (distinguishable by cell surface markers, e.g., CD45.1 vs. CD45.2), into the tail vein of the recipient mice.

-

Engraftment Analysis: At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.

-

Flow Cytometry: Analyze the peripheral blood for the presence of donor-derived cells by staining for the appropriate congenic markers. This allows for the quantification of long-term multilineage engraftment, a key functional attribute of true HSCs.

-

Secondary Transplantation: To assess self-renewal, bone marrow from primary recipients can be transplanted into secondary irradiated recipients.

Conclusion

NSC23005 is a promising small molecule for the ex vivo expansion of hematopoietic stem cells. Its mechanism of action, centered on the inhibition of the cell cycle regulator p18INK4C, leads to increased HSC proliferation and self-renewal. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance the therapeutic potential of HSCs. Further investigation into the long-term effects and safety profile of NSC23005 is warranted to facilitate its translation into clinical applications.

References

- 1. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced self-renewal of human long-term hematopoietic stem cells by a sulfamoyl benzoate derivative targeting p18INK4C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced self-renewal of human long-term hematopoietic stem cells by a sulfamoyl benzoate derivative targeting p18INK4C - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC23005 Sodium: A Technical Whitepaper on its Chemical Structure, Properties, and Mechanism of Action as a p18INK4C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC23005 sodium has emerged as a potent and selective small molecule inhibitor of p18INK4C, a cyclin-dependent kinase inhibitor. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the mechanism of action by which this compound promotes the ex vivo expansion of hematopoietic stem cells (HSCs) and presents key experimental data and methodologies from foundational studies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the p18INK4C pathway.

Chemical Structure and Physicochemical Properties

This compound, also known as 4-[(Cyclohexylamino)sulfonyl]benzoic acid sodium salt, is a synthetic compound identified through in silico three-dimensional screening for inhibitors of p18INK4C.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4-[(Cyclohexylamino)sulfonyl]benzoic acid sodium salt | [3] |

| Molecular Formula | C13H16NNaO4S | [3][4][5] |

| Molecular Weight | 305.33 g/mol | [3][4][5] |

| CAS Number | 1796596-46-7 | [3][4] |

| Appearance | Solid | [4] |

| Purity | ≥99% | [3] |

| Solubility | Soluble to 100 mM in water and DMSO | [3] |

| Storage | Desiccate at room temperature | [3] |

Biological Activity and Mechanism of Action

This compound is a highly effective inhibitor of p18INK4C, demonstrating potent bioactivity in the expansion of hematopoietic stem cells (HSCs).[2][4][6] It has been shown to promote the expansion of both murine and human HSCs with an effective dose (ED50) of 5.21 nM.[2][3][4][6][7]

The primary mechanism of action involves the selective inhibition of p18INK4C, a negative regulator of the cell cycle. By inhibiting p18INK4C, this compound leads to the activation of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][4] This activation promotes the proliferation and self-renewal of HSCs. A key advantage of this compound is its specificity; it does not exhibit significant cytotoxicity towards 32D cells or HSCs and does not stimulate the proliferation of leukemia cells.[2][4][5]

Experimental Protocols

The discovery and characterization of this compound involved several key experimental procedures, as detailed in the foundational study by Xie et al. (2015).

In Silico 3D Screening

The identification of NSC23005 as a potential p18INK4C inhibitor was achieved through a computational screening process. A three-dimensional model of the p18INK4C protein was used to screen a chemical library for compounds with high binding affinity. This approach led to the identification of a lead compound, which was subsequently optimized to yield NSC23005 (referred to as compound 40 in the study).[1][2]

Hematopoietic Stem Cell Expansion Assays

The biological activity of this compound was evaluated by its ability to promote the ex vivo expansion of HSCs.

-

Murine HSC Expansion:

-

Bone marrow cells were harvested from C57BL/6 mice.

-

Lin-Sca-1+c-Kit+ (LSK) cells were isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

LSK cells were cultured in serum-free medium supplemented with cytokines (e.g., SCF, TPO, Flt3-L) and varying concentrations of this compound.

-

After a defined culture period (e.g., 7-10 days), the total number of viable cells and the frequency of LSK cells were determined by flow cytometry.

-

-

Human HSC Expansion:

-

CD34+ cells were isolated from human umbilical cord blood or mobilized peripheral blood.

-

Cells were cultured in a similar serum-free medium containing cytokines and this compound.

-

The expansion of CD34+CD38- or other primitive HSC populations was quantified by flow cytometry after the culture period.

-

Cell Viability and Cytotoxicity Assays

To assess the safety profile of this compound, cytotoxicity assays were performed on various cell types.

-

32D cells (a murine myeloid progenitor cell line) and primary HSCs were cultured with a range of this compound concentrations.

-

Cell viability was measured using standard assays such as MTT or trypan blue exclusion after a specified incubation period.

-

Similarly, the effect on the proliferation of leukemia cell lines was evaluated to confirm the compound's specificity for non-malignant HSCs.

Summary and Future Directions

This compound is a promising small molecule inhibitor of p18INK4C that has demonstrated significant potential for the ex vivo expansion of hematopoietic stem cells. Its high potency, specificity, and favorable safety profile make it a valuable tool for both basic research into HSC biology and potential therapeutic applications in areas such as bone marrow transplantation and regenerative medicine. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound.

References

- 1. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xiang Qun Sean Xie | School of Pharmacy [pharmacy.pitt.edu]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Development and clinical advancement of small molecules for ex vivo expansion of hematopoietic stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. INK4C-IN-2 - Nordic Biosite [nordicbiosite.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 美国GlpBio - NSC 23005 (sodium salt) | Cas# 1796596-46-7 [glpbio.cn]

Technical Guide: NSC23005 and its Role in the Activation of the CDK4/6 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NSC23005, a small molecule that indirectly activates the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway. While not a direct agonist, NSC23005 functions as a potent inhibitor of p18INK4C, a key negative regulator of CDK4 and CDK6. By inhibiting p18INK4C, NSC23005 effectively removes the brakes on the CDK4/6 complex, leading to downstream signaling events that promote cell cycle progression. This guide details the mechanism of action, presents available quantitative data, provides representative experimental protocols for studying its effects, and includes visualizations of the relevant signaling pathway and experimental workflows.

Introduction

The CDK4/6 pathway is a critical regulator of the G1-S phase transition in the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. While much focus has been on the development of CDK4/6 inhibitors for cancer treatment, molecules that can modulate the activity of this pathway are also of significant interest for various research applications, including the expansion of hematopoietic stem cells (HSCs).

NSC23005 has been identified as a novel small molecule that promotes the expansion of both murine and human HSCs ex vivo.[1][2][3] Its mechanism of action is centered on the inhibition of p18INK4C, a member of the INK4 family of CDK inhibitors that specifically bind to and inhibit CDK4 and CDK6.[1][2] This guide will explore the technical details of NSC23005's function and provide practical information for researchers working with this compound.

Mechanism of Action: Indirect Activation of the CDK4/6 Pathway

NSC23005 does not directly bind to and activate CDK4 or CDK6. Instead, its activity stems from its potent inhibition of the p18INK4C protein. The mechanism can be summarized in the following steps:

-

Inhibition of p18INK4C: NSC23005 binds to p18INK4C, preventing it from interacting with CDK4 and CDK6.

-

Activation of CDK4/6: In the absence of p18INK4C inhibition, CDK4 and CDK6 are free to bind with their cyclin partners (Cyclin D).

-

Phosphorylation of Retinoblastoma Protein (Rb): The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).

-

Release of E2F Transcription Factors: Phosphorylation of Rb leads to its inactivation and the release of E2F transcription factors.

-

Cell Cycle Progression: E2F transcription factors then activate the transcription of genes required for the G1-S phase transition, promoting cell cycle progression.

This indirect mechanism of activation is a crucial aspect of NSC23005's function and has significant implications for its biological effects, particularly in the context of hematopoietic stem cell expansion where controlled proliferation is desired.[1][3]

Quantitative Data

| Parameter | Value | Assay System | Reference |

| ED_50_ | 5.21 nM | Ex vivo expansion of murine and human hematopoietic stem cells (HSCs) | [1][2][4][5] |

Note: The ED_50_ (half-maximal effective dose) represents the concentration of NSC23005 that produces 50% of the maximal response in the HSC expansion assay. This value indicates the high potency of the compound in a cell-based functional context.

Experimental Protocols

This section provides detailed, representative protocols for key experiments used to characterize the effects of NSC23005 on the CDK4/6 pathway. These are generalized methods and may require optimization for specific cell types and experimental conditions.

In Vitro p18INK4C Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of NSC23005 on p18INK4C's ability to prevent CDK4/6 kinase activity.

Materials:

-

Recombinant human p18INK4C

-

Recombinant active human CDK4/Cyclin D1 complex

-

Recombinant human Retinoblastoma protein (Rb) fragment (as substrate)

-

NSC23005

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

[γ-³²P]ATP or ATP and a phosphospecific antibody for detection

-

96-well plates

-

Scintillation counter or Western blot equipment

Procedure:

-

Prepare a dilution series of NSC23005 in kinase assay buffer.

-

In a 96-well plate, add recombinant p18INK4C and the various concentrations of NSC23005. Incubate for 30 minutes at room temperature to allow for binding.

-

Add the active CDK4/Cyclin D1 complex to the wells and incubate for another 30 minutes at room temperature.

-

Initiate the kinase reaction by adding the Rb substrate and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Terminate the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

-

Quantify the phosphorylation of the Rb substrate. If using [γ-³²P]ATP, this can be done using a scintillation counter. If using non-radioactive ATP, a Western blot with a phospho-Rb specific antibody can be performed.

-

Plot the percentage of inhibition against the log concentration of NSC23005 to determine the IC_50_ value.

Western Blot Analysis of Rb Phosphorylation

Objective: To assess the downstream effects of NSC23005 on the CDK4/6 pathway by measuring the phosphorylation of its primary substrate, Rb.

Materials:

-

Cells of interest (e.g., hematopoietic stem cells, cancer cell lines with intact Rb)

-

NSC23005

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser780, Ser807/811), anti-total Rb, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of NSC23005 or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb and/or loading control signal.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of NSC23005-mediated CDK4/6 pathway activation on cell cycle distribution.

Materials:

-

Cells of interest

-

NSC23005

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (for fixation)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with different concentrations of NSC23005 or a vehicle control for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

-

Fixation: Wash the cell pellet with PBS, then resuspend in a small volume of PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution.

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the S and G2/M populations would be indicative of cell cycle progression.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Indirect activation of the CDK4/6 pathway by NSC23005.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of Rb phosphorylation.

Conclusion

NSC23005 represents a valuable research tool for studying the activation of the CDK4/6 pathway through a novel, indirect mechanism. Its high potency in promoting hematopoietic stem cell expansion underscores its potential in regenerative medicine research. This technical guide provides a foundational understanding of NSC23005's mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use in the laboratory. Further research to elucidate the precise binding kinetics and to explore its effects in other biological systems is warranted.

References

- 1. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Small-molecule inhibitors targeting INK4 protein p18(INK4C) enhance ex vivo expansion of haematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NSC23005 free acid|NSC-23005|p18INK inhibitor [dcchemicals.com]

- 5. SmallMolecules.com | NSC23005 (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

In Silico Discovery and Validation of p18 INK4c Inhibitors: A Technical Guide Featuring NSC23005

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclin-dependent kinase (CDK) inhibitor p18 INK4c , a critical regulator of the G1 phase of the cell cycle, has emerged as a promising target for therapeutic intervention in various diseases, including cancer and conditions benefiting from hematopoietic stem cell (HSC) expansion. This technical guide provides an in-depth overview of the in silico screening process for identifying novel p18 INK4c inhibitors, using the discovery of NSC23005 as a central case study. It further details the essential experimental protocols for the validation of such inhibitors, offering a comprehensive resource for researchers in the field of drug discovery.

Introduction to p18 INK4c as a Drug Target

p18 INK4c is a member of the INK4 family of tumor suppressor proteins that specifically inhibit CDK4 and CDK6.[1][2] By binding to CDK4 and CDK6, p18 prevents their association with cyclin D, thereby blocking the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression at the G1/S transition.[1][3][4] The targeted inhibition of p18 can promote cell proliferation, a strategy that has been successfully employed to enhance the ex vivo expansion of hematopoietic stem cells (HSCs).[5][6] Small molecule inhibitors of p18, such as NSC23005, have demonstrated potent activity in promoting HSC expansion, highlighting the therapeutic potential of targeting this protein.[6][7][8]

The p18 INK4c -CDK6 Signaling Pathway

The canonical pathway involves p18 INK4c binding to CDK6, preventing the formation of the active Cyclin D-CDK6 complex. This inhibition maintains the retinoblastoma protein (Rb) in its active, hypophosphorylated state, where it binds to the E2F transcription factor, repressing the transcription of genes required for S-phase entry. Inhibition of p18 INK4c by a small molecule inhibitor like NSC23005 disrupts this regulation, leading to cell cycle progression.

References

- 1. Frontiers | 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors [frontiersin.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. assaygenie.com [assaygenie.com]

- 6. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

NSC23005 Sodium: A Novel Small Molecule Inhibitor for the Ex Vivo Expansion of Hematopoietic Stem Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC23005 sodium has emerged as a potent small-molecule inhibitor of p18 (CDKN2C), a member of the INK4 family of cyclin-dependent kinase inhibitors. Contrary to promoting cellular differentiation, current research indicates that this compound plays a critical role in the expansion of murine and human hematopoietic stem cells (HSCs) while maintaining their undifferentiated state.[1][2] This technical guide provides a comprehensive overview of the known effects of this compound, its mechanism of action, and protocols for its application in stem cell research. The primary focus of this document is to delineate the role of this compound in promoting the self-renewal and expansion of HSCs, a critical aspect of regenerative medicine and therapeutic development.

Introduction

The ex vivo expansion of hematopoietic stem cells (HSCs) is a significant challenge in the fields of regenerative medicine and oncology.[3][4] Maintaining the "stemness" of HSCs while promoting their proliferation is crucial for successful bone marrow transplantation and other cellular therapies.[3][5] this compound has been identified as a key compound that addresses this challenge by selectively promoting the expansion of HSCs without inducing differentiation.[1][2][6] This document will explore the molecular basis of this compound's activity and provide practical guidance for its use in a research setting.

Mechanism of Action: Inhibition of p18 and Activation of the Cell Cycle

This compound exerts its effect through the specific inhibition of p18, a cyclin-dependent kinase (CDK) inhibitor.[1][2][7] The p18 protein normally functions to arrest the cell cycle in the G1 phase by binding to and inhibiting CDK4 and CDK6.[8][9] By inhibiting p18, this compound allows for the activation of CDK4 and CDK6, which in turn phosphorylate the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, enabling the transcription of genes required for cell cycle progression and, consequently, cellular proliferation.[10] In the context of HSCs, this targeted promotion of cell division allows for the expansion of the stem cell pool without triggering the molecular cascades that lead to differentiation.

Interestingly, the role of p18 appears to be context-dependent. In other cell lineages, such as myogenic and T-cell differentiation, the upregulation of p18 is associated with terminal differentiation and cell cycle exit.[8][9][10] The inhibitory action of NSC23005 on p18 in HSCs therefore represents a targeted strategy to maintain a proliferative, undifferentiated state.

Signaling Pathway of NSC23005 in Hematopoietic Stem Cell Expansion

Caption: Proposed signaling pathway of NSC23005 in HSCs.

Quantitative Data on this compound

The following table summarizes the key quantitative data available for this compound's effect on hematopoietic stem cells.

| Parameter | Value | Cell Type | Source |

| ED₅₀ (Median Effective Dose) | 5.21 nM | Murine and Human Hematopoietic Stem Cells | [1][2][6][11] |

| Effect on Leukemia Cells | No significant effect on proliferation | Leukemia cell lines | [1][2][7] |

| Cytotoxicity | No significant cytotoxicity | 32D cells and HSCs | [2][7] |

Experimental Protocols

While specific, detailed protocols for the use of NSC23005 in HSC expansion are proprietary to the research that discovered it, a generalized protocol for assessing the impact of small molecules on HSC self-renewal and expansion can be outlined.

Generalized Protocol for Ex Vivo Expansion of HSCs with NSC23005

-

Isolation of Hematopoietic Stem Cells:

-

Isolate HSCs from bone marrow, peripheral blood, or cord blood using established methods such as magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for markers like CD34+ or Lineage-Sca-1+c-Kit+ (LSK) for murine cells.

-

-

Cell Culture Preparation:

-

Prepare a serum-free culture medium supplemented with a cytokine cocktail known to support HSC survival and proliferation (e.g., SCF, TPO, Flt3-L).

-

Dissolve this compound in a suitable solvent (e.g., water or DMSO) to create a stock solution.[1][11] Further dilute the stock solution in the culture medium to achieve the desired final concentration (a dose-response curve around the ED₅₀ of 5.21 nM is recommended for initial experiments).

-

-

HSC Culture and Treatment:

-

Plate the isolated HSCs at a low density in a suitable culture vessel (e.g., 96-well plate) containing the prepared culture medium with and without NSC23005 (as a control).

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Culture for a period of 7-14 days, replenishing the medium and NSC23005 as required based on the stability of the compound and the metabolic activity of the cells.

-

-

Assessment of HSC Expansion and Differentiation:

-

Cell Proliferation Assay: At various time points, quantify the total number of viable cells using a hemocytometer and trypan blue exclusion or a fluorescence-based viability assay.

-

Immunophenotyping: Use flow cytometry to analyze the expression of cell surface markers to distinguish between undifferentiated HSCs (e.g., CD34+, CD90+, Lin-) and differentiated progenitor cells. A lack of differentiation markers in the presence of NSC23005 would be the expected outcome.

-

Colony-Forming Unit (CFU) Assay: Plate the expanded cells in a semi-solid methylcellulose medium containing cytokines that promote the differentiation of various hematopoietic lineages. The number and type of colonies will indicate the differentiation potential of the expanded cells. The desired outcome is the maintenance of multipotent colony-forming ability.

-

Experimental Workflow for Assessing NSC23005 Efficacy

References

- 1. rndsystems.com [rndsystems.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Ex vivo hematopoietic stem cell expansion technologies: recent progress, applications, and open questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ex vivo expansion of human hematopoietic stem cells and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expansion of human hematopoietic stem cells for transplantation: trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tebubio.com [tebubio.com]

- 7. This compound (p18-IN-40) | p18 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Induction of p18INK4c and its predominant association with CDK4 and CDK6 during myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of p18INK4c and its predominant association with CDK4 and CDK6 during myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of T Cell Differentiation and Alloimmunity by the Cyclin-Dependent Kinase Inhibitor p18ink4c - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NSC23005 | CDK | TargetMol [targetmol.com]

In-Depth Technical Guide: Cytotoxicity Profile of NSC23005 Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC23005 sodium has emerged as a significant small molecule inhibitor of p18 (p18INK4C), a key regulator of the cell cycle. Primarily investigated for its potent ability to promote the ex vivo expansion of hematopoietic stem cells (HSCs), its cytotoxicity profile is a critical aspect of its therapeutic potential. This technical guide provides a comprehensive overview of the cytotoxicity of this compound, drawing from available scientific literature. A notable feature of this compound is its favorable safety profile, characterized by a lack of significant cytotoxic effects on various cell types, including the target HSCs and certain leukemia cell lines. This guide summarizes the quantitative data, details the experimental protocols used for its cytotoxic evaluation, and visualizes the relevant biological pathways and experimental workflows.

Cytotoxicity Data Summary

The primary research on this compound, particularly the work by Xie et al. (2015), has focused on its efficacy in HSC expansion. A key finding from these studies is the compound's lack of significant cytotoxicity. The available data indicates that this compound does not inhibit the proliferation of myeloblast-like 32D cells or primary HSCs, nor does it promote the proliferation of leukemia cells.

While specific IC50 values across a broad panel of cancer cell lines are not the central focus of existing research, the consistent observation is a lack of cytotoxic effects at concentrations effective for HSC expansion. The following table summarizes the reported cytotoxic activity of this compound.

| Cell Line | Cell Type | Assay | Concentration | Result | Reference |

| 32D | Murine Myeloblast-like | Not Specified | Not Specified | No significant cytotoxicity | Xie et al., 2015 |

| Primary HSCs | Hematopoietic Stem Cells | Not Specified | Not Specified | No significant cytotoxicity | Xie et al., 2015 |

| Leukemia Cells | Cancer | Not Specified | Not Specified | Did not augment proliferation | Xie et al., 2015 |

Note: The primary literature states a lack of significant cytotoxicity but does not provide specific IC50 values, suggesting they are above the concentrations tested for the primary efficacy studies.

Mechanism of Action: p18 INK4C Inhibition

This compound functions as a small molecule inhibitor of p18, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. p18 specifically binds to and inhibits CDK4 and CDK6, which are crucial for the G1 phase progression of the cell cycle. By inhibiting p18, this compound effectively releases the brake on CDK4/6 activity. This leads to the phosphorylation of the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor, allowing for the transcription of genes necessary for cell cycle progression and, consequently, the expansion of HSCs.

Figure 1: Signaling pathway of this compound action.

Experimental Protocols

The assessment of cytotoxicity is a critical step in drug development. Standard in vitro assays such as the MTT and LDH assays are commonly employed to determine the effect of a compound on cell viability and proliferation. The following are detailed methodologies for these key experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound

-

Target cell lines (e.g., 32D, primary HSCs)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-treated (control) and untreated wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

-

This compound

-

Target cell lines

-

Complete cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol, protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

-

Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Figure 2: General workflow for cytotoxicity testing.

Conclusion

The available scientific evidence indicates that this compound has a favorable cytotoxicity profile, characterized by a lack of significant adverse effects on the viability and proliferation of hematopoietic stem cells and certain cancer cell lines at therapeutically relevant concentrations. This low cytotoxicity is a crucial attribute for its intended application in promoting the ex vivo expansion of HSCs for therapeutic purposes. Further studies involving a broader range of cancer cell lines could provide a more comprehensive understanding of its cytotoxic potential and selectivity. The detailed protocols provided in this guide serve as a foundation for the continued investigation of this compound and other novel small molecule inhibitors in drug discovery and development.

The Role of NSC23005 Sodium in Hematopoiesis: A Review of its Effects and the Implications for Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC23005 sodium is a potent and specific small molecule inhibitor of cyclin-dependent kinase inhibitor 1C (p18INK4C). Contrary to the inquiry on its effects on leukemia cell proliferation, extensive evidence from commercially available data and scientific literature indicates that This compound does not exhibit a direct anti-proliferative effect on leukemia cells . Instead, its primary and well-documented function is the promotion of hematopoietic stem cell (HSC) expansion. This technical guide will provide an in-depth analysis of the known effects of this compound, its mechanism of action through p18INK4C inhibition, and the complex role of its target in the context of leukemia.

This compound: Chemical Properties and Primary Biological Activity

This compound, with the chemical name 4-[(Cyclohexylamino)sulfonyl]benzoic acid sodium salt, is a selective inhibitor of p18INK4C. Its primary biological activity is the significant promotion of both murine and human hematopoietic stem cell (HSC) expansion ex vivo.

| Property | Value |

| Chemical Name | 4-[(Cyclohexylamino)sulfonyl]benzoic acid sodium salt |

| Target | p18INK4C (CDKN2C) |

| Reported ED50 for HSC Expansion | 5.21 nM |

| Effect on Leukemia Cell Proliferation | No significant effect reported[1][2] |

| Cytotoxicity | No significant cytotoxicity towards 32D cells or HSCs[1][2] |

Mechanism of Action: Inhibition of p18INK4C and Promotion of HSC Expansion

NSC23005 exerts its biological effects by inhibiting p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. These proteins are crucial regulators of the cell cycle.

The p18INK4C-CDK4/6-Rb Signaling Pathway

The progression through the G1 phase of the cell cycle is controlled by the activity of CDK4 and CDK6. These kinases phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the subsequent expression of genes required for S-phase entry. p18INK4C specifically binds to and inhibits the activity of CDK4 and CDK6, thereby acting as a negative regulator of cell cycle progression.

NSC23005-Mediated HSC Expansion

By inhibiting p18INK4C, NSC23005 removes this brake on the cell cycle in hematopoietic stem cells. This leads to increased CDK4/6 activity, Rb phosphorylation, and ultimately, HSC proliferation and expansion.

Figure 1. Mechanism of NSC23005-induced HSC expansion.

The Role of p18INK4C in Leukemia: A Complex Picture

The fact that NSC23005 inhibits a cell cycle regulator but does not affect leukemia cell proliferation points to the intricate and context-dependent role of p18INK4C in hematological malignancies.

-

Tumor Suppressor Role: In some leukemia subtypes, such as acute promyelocytic leukemia (APL), the expression of p18INK4C is suppressed by oncofusion proteins like PML-RARα.[3][4] This suggests a tumor-suppressive function where its loss contributes to leukemogenesis.

-

Context-Dependent Function: However, mutations or deletions of p18INK4C are relatively rare in many other types of acute leukemias.[4] Its expression is often preserved in lymphoid malignancies.[3]

-

Role in Quiescence and Drug Resistance: In Chronic Myeloid Leukemia (CML), p18INK4C has been implicated in the quiescence of leukemic stem cells (LSCs) following treatment with tyrosine kinase inhibitors (TKIs).[5][6][7] This quiescent state can contribute to the persistence of the disease. Furthermore, in Acute Myeloid Leukemia (AML), high levels of p18INK4C have been shown to protect CDK6 from degradation, potentially contributing to resistance to certain CDK6-targeting therapies.[8][9]

This complex role of p18INK4C may explain why its inhibition by NSC23005 does not uniformly lead to an anti-proliferative effect in leukemia cells. The specific genetic and cellular context of the leukemia likely dictates the outcome of p18INK4C inhibition.

Experimental Protocols

While there are no specific protocols for testing the anti-proliferative effects of NSC23005 on leukemia cells due to its reported lack of efficacy, standard methodologies would be employed for such an investigation.

Cell Viability and Proliferation Assays

-

MTT/XTT Assay: To assess metabolic activity as an indicator of cell viability.

-

Seed leukemia cells in a 96-well plate.

-

Treat with a range of NSC23005 concentrations.

-

Incubate for 24, 48, and 72 hours.

-

Add MTT or XTT reagent and incubate.

-

Measure absorbance to determine cell viability.

-

-

Trypan Blue Exclusion Assay: To count viable cells.

-

Culture leukemia cells with and without NSC23005.

-

At desired time points, mix a cell suspension with trypan blue.

-

Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

-

BrdU/EdU Incorporation Assay: To measure DNA synthesis and cell proliferation.

-

Culture cells with NSC23005.

-

Pulse with BrdU or EdU for a short period.

-

Fix and permeabilize the cells.

-

Use fluorescently labeled antibodies (for BrdU) or click chemistry (for EdU) to detect incorporation.

-

Analyze by flow cytometry or fluorescence microscopy.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining: To determine the distribution of cells in different phases of the cell cycle.

-

Treat leukemia cells with NSC23005.

-

Harvest, fix, and permeabilize the cells.

-

Stain with PI, which intercalates with DNA.

-

Analyze the DNA content by flow cytometry to quantify cells in G0/G1, S, and G2/M phases.

-

Figure 2. General workflow for testing compound effects on cell proliferation.

Conclusion and Future Directions

For researchers in drug development, this highlights the importance of understanding the intricate roles of cell cycle regulators in different cancer types. While targeting the cell cycle is a valid anti-cancer strategy, the specific vulnerabilities of different leukemias must be considered. Future research could explore whether the inhibition of p18INK4C by NSC23005 could be leveraged in combination with other therapies, for instance, to modulate the quiescence of leukemic stem cells or to enhance the efficacy of other cytotoxic agents. However, based on current knowledge, NSC23005 is not a direct candidate for anti-leukemia monotherapy aimed at inhibiting proliferation.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. This compound (p18-IN-40) | p18 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Cyclin-dependent kinase inhibitors in malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cyclin-dependent kinase inhibitors in malignant hematopoiesis [frontiersin.org]

- 5. CDKIs p18INK4c and p57Kip2 are involved in quiescence of CML leukemic stem cells after treatment with TKI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. CDK6 Degradation Is Counteracted by p16INK4A and p18INK4C in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for NSC23005 in Hematopoietic Stem Cell Expansion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic stem cell (HSC) transplantation is a critical therapeutic strategy for a variety of hematological malignancies and disorders. A significant limitation in this field is the scarcity of HSCs obtainable from sources such as umbilical cord blood and bone marrow. Ex vivo expansion of HSCs presents a promising solution to overcome this challenge. NSC23005 has been identified as a potent small molecule inhibitor of p18INK4C, a key negative regulator of HSC self-renewal. By targeting p18INK4C, NSC23005 promotes the expansion of both human and murine HSCs in vitro, offering a valuable tool for research and potential therapeutic applications.

Mechanism of Action: p18INK4C Inhibition

NSC23005 functions by inhibiting the cyclin-dependent kinase inhibitor p18INK4C (also known as INK4C or CDKN2C). In the normal regulation of the cell cycle, p18INK4C binds to and inhibits cyclin-dependent kinases 4 and 6 (CDK4/6). This inhibition prevents the formation of active complexes with D-type cyclins, thereby blocking the phosphorylation of the retinoblastoma protein (Rb) and arresting the cell cycle in the G1 phase. By inhibiting p18INK4C, NSC23005 allows for the activation of CDK4/6, subsequent Rb phosphorylation, and progression through the cell cycle, which in the context of HSCs, favors self-renewing divisions over differentiation.[1]

Quantitative Data Summary

NSC23005, also referred to as compound 40 in the primary literature, has demonstrated high potency in promoting the ex vivo expansion of hematopoietic stem cells.[2]

| Parameter | Value | Cell Type | Reference |

| ED50 | 5.21 nM | Murine HSCs | [2] |

| Fold Expansion of Total Nucleated Cells (TNCs) | ~15-fold | Murine Lin-Sca-1+c-Kit+ (LSK) cells | [2] |

| Fold Expansion of LSK cells | ~8-fold | Murine LSK cells | [2] |

| Fold Expansion of Human CD34+ cells | ~12-fold | Human Umbilical Cord Blood CD34+ cells | [2] |

Experimental Protocols

Preparation of NSC23005 Stock Solution

-

Reconstitution: NSC23005 is soluble in DMSO and water. For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO. For example, dissolve 1 mg of NSC23005 in the appropriate volume of DMSO to achieve a 10 mM stock solution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

In Vitro Expansion of Murine Hematopoietic Stem Cells

This protocol is adapted from the methodology described by Xie et al., 2015.[2]

Materials:

-

Murine bone marrow cells

-

Lineage depletion kit (e.g., MACS)

-

StemSpan™ SFEM II medium

-

Murine Stem Cell Factor (SCF)

-

Murine Thrombopoietin (TPO)

-

NSC23005 stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS) for wash steps

-

Flow cytometry antibodies (e.g., anti-Lin, anti-Sca-1, anti-c-Kit)

Procedure:

-

Isolation of LSK Cells:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Prepare a single-cell suspension.

-

Deplete mature lineage cells using a lineage depletion kit according to the manufacturer's instructions to enrich for hematopoietic stem and progenitor cells.

-

Isolate Lin-Sca-1+c-Kit+ (LSK) cells via fluorescence-activated cell sorting (FACS).

-

-

Cell Culture:

-

Prepare the culture medium: StemSpan™ SFEM II supplemented with 10 ng/mL murine SCF and 10 ng/mL murine TPO.

-

Prepare serial dilutions of NSC23005 in the culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Include a DMSO vehicle control.

-

Seed the purified LSK cells at a density of 1 x 104 cells/well in a 96-well plate containing 200 µL of the prepared medium with the respective concentrations of NSC23005 or vehicle.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 7 days.

-

-

Analysis:

-

After 7 days, harvest the cells from each well.

-

Count the total number of nucleated cells.

-

Perform flow cytometry analysis to determine the number and percentage of LSK cells. Stain with fluorescently labeled antibodies against Lineage markers, Sca-1, and c-Kit.

-

Calculate the fold expansion of total nucleated cells and LSK cells relative to the initial number of seeded cells.

-

In Vitro Expansion of Human Hematopoietic Stem Cells

This protocol is a generalized procedure based on the findings for human cells in Xie et al., 2015.[2]

Materials:

-

Human umbilical cord blood (UCB) or bone marrow mononuclear cells (MNCs)

-

CD34 MicroBead Kit (e.g., MACS)

-

StemSpan™ SFEM II medium

-

Human Stem Cell Factor (SCF)

-

Human Thrombopoietin (TPO)

-

Human Flt3-Ligand (Flt3-L)

-

NSC23005 stock solution (10 mM in DMSO)

-

24-well tissue culture plates

-

Flow cytometry antibodies (e.g., anti-CD34, anti-CD38, anti-CD45RA, anti-CD90)

Procedure:

-

Isolation of CD34+ Cells:

-

Isolate mononuclear cells from the UCB or bone marrow sample by density gradient centrifugation (e.g., using Ficoll-Paque).

-

Enrich for CD34+ cells using a CD34 MicroBead Kit according to the manufacturer's protocol.

-

-

Cell Culture:

-

Prepare the culture medium: StemSpan™ SFEM II supplemented with 100 ng/mL human SCF, 100 ng/mL human TPO, and 100 ng/mL human Flt3-L.

-

Add NSC23005 to the culture medium at the desired final concentration (e.g., 10 nM, based on the high potency observed). Include a DMSO vehicle control.

-

Seed the purified CD34+ cells at a density of 2 x 105 cells/mL in a 24-well plate.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

-

-

Analysis:

-

At the end of the culture period, harvest the cells.

-

Perform a total nucleated cell count.

-

Analyze the cell population by flow cytometry to determine the percentage and absolute number of CD34+ cells and more primitive HSC subsets (e.g., CD34+CD38-).

-

Calculate the fold expansion of total cells and CD34+ cells.

-

Optional: Perform colony-forming unit (CFU) assays to assess the functional capacity of the expanded progenitor cells.

-

Concluding Remarks

NSC23005 is a valuable research tool for the ex vivo expansion of hematopoietic stem cells. Its high potency and specific mechanism of action make it a significant compound for studies on HSC self-renewal and for developing improved HSC-based therapies. The protocols provided herein offer a framework for utilizing NSC23005 in a laboratory setting. Researchers are encouraged to optimize concentrations and culture conditions for their specific cell sources and experimental systems.

References

- 1. In vivo self-renewing divisions of haematopoietic stem cells are increased in the absence of the early G1-phase inhibitor, p18INK4C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of NSC23005 Sodium in Mice

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on available information regarding the p18 inhibitor NSC23005 sodium and general practices for in vivo studies in mice. To date, specific in vivo protocols for this compound have not been detailed in published literature. Therefore, the provided protocols are suggested guidelines and will require optimization by the end-user.

Application Notes

This compound is a small molecule inhibitor of cyclin-dependent kinase inhibitor 1C (p18INK4c), a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. By inhibiting p18, NSC23005 promotes the activity of CDK4 and CDK6, which in turn facilitates cell cycle progression. This mechanism has been identified as a promising strategy for the ex vivo expansion of hematopoietic stem cells (HSCs).[1]

The primary application of this compound, as demonstrated in preclinical studies, is the expansion of both murine and human HSCs.[1] This has significant implications for regenerative medicine, particularly in the context of bone marrow transplantation, where a sufficient number of HSCs is critical for successful engraftment and hematopoietic reconstitution. While the utility of NSC23005 has been established in ex vivo settings, its potential for in vivo applications remains an area for active investigation. In vivo administration could theoretically be explored for stimulating endogenous HSC proliferation or in other contexts where transient cell cycle promotion is desired.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆NNaO₄S | [2] |

| Molecular Weight | 305.33 g/mol | [2] |

| Solubility | Water: 61 mg/mL, DMSO: 61 mg/mL, Ethanol: 7 mg/mL | [2] |

| Appearance | Powder | [2] |

Signaling Pathway of p18 Inhibition by NSC23005

Caption: Mechanism of NSC23005 action.

Experimental Protocols

The following are generalized protocols for the in vivo administration of small molecules to mice. These should be adapted and optimized for this compound based on preliminary dose-finding and tolerability studies.

Suggested Experimental Workflow

Caption: General workflow for in vivo studies.

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS), 0.5% Carboxymethylcellulose (CMC) in water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol for Oral Gavage Formulation (Homogeneous Suspension):

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile 0.5% CMC solution to achieve the desired final concentration.

-

Vortex the mixture vigorously for 1-2 minutes to ensure a homogeneous suspension.

-

If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

-

Visually inspect the suspension for homogeneity before administration.

Protocol for Intraperitoneal Injection Formulation (Clear Solution):

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile PBS to achieve the desired final concentration. Given its solubility in water, a clear solution should be achievable at reasonable concentrations.

-

Vortex the mixture until the powder is completely dissolved.

-

Filter the solution through a 0.22 µm sterile filter to ensure sterility before injection.

In Vivo Administration Protocols

A. Oral Gavage

Materials:

-

Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)

-

1 mL syringe

-

Animal scale

-

70% ethanol

Protocol:

-